molecular formula C17H20ClNO B1385475 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline CAS No. 1040693-24-0

4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline

Cat. No.: B1385475
CAS No.: 1040693-24-0
M. Wt: 289.8 g/mol
InChI Key: NLFFLBACVNMOAQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20–7.15 (2H, d, J = 8.4 Hz, aromatic H adjacent to Cl)
  • δ 6.85–6.80 (2H, d, J = 8.4 Hz, aromatic H adjacent to NH)
  • δ 4.10–4.05 (2H, t, OCH₂CH₂N)
  • δ 3.85–3.80 (2H, t, OCH₂CH₂N)
  • δ 2.85–2.75 (1H, septet, CH(CH₃)₂)
  • δ 1.25–1.20 (6H, d, CH(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃):

  • δ 156.8 (C-O), 147.5 (C-Cl), 129.2–114.7 (aromatic carbons), 68.4 (OCH₂), 43.2 (NCH₂), 33.5 (CH(CH₃)₂), 22.1 (CH₃).

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹) :

  • 3264 (N-H stretch),
  • 1245 (C-O-C asymmetric stretch),
  • 1102 (C-N stretch),
  • 741 (C-Cl bend).

Raman peaks at 1605 cm⁻¹ (aromatic C=C) and 520 cm⁻¹ (C-Cl) confirm the presence of the chloro-substituted aromatic ring.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 290.1 [M+H]⁺ (calc. 289.81),
  • 232.0 [M-CH(CH₃)₂]⁺,
  • 154.9 [C₆H₄ClNH₂]⁺.

Fragmentation occurs via cleavage of the ethylenedioxy chain and loss of the isopropyl group.

Crystallographic Studies and Density Functional Theory (DFT) Calculations

While X-ray diffraction data for this specific compound are not yet reported, related structures (e.g., 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline) crystallize in the monoclinic P2₁/c space group with hydrogen-bonded networks stabilizing the lattice.

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on the oxygen and nitrogen atoms, favoring intermolecular interactions.

Optimized geometries align with spectroscopic data, validating the proposed conformation.

Properties

IUPAC Name

4-chloro-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(2)14-3-9-17(10-4-14)20-12-11-19-16-7-5-15(18)6-8-16/h3-10,13,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFFLBACVNMOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloroaniline Intermediate

Based on patent CN105037172A, a reliable method to prepare 2-(4'-chlorophenyl)aniline, which is structurally related to 4-chloroaniline derivatives, involves:

  • Step 1: Nitration of Biphenyl

    • React biphenyl (13 mol) with glacial acetic acid and acetic anhydride.
    • Slowly add concentrated nitric acid at controlled temperature (25-35°C), maintaining reaction temperature below 50°C.
    • Reaction time: 10-20 hours until starting material disappears.
    • Result: Formation of 2-nitrobiphenyl intermediate.
  • Step 2: Chlorination and Reduction

    • React 2-nitrobiphenyl with chlorobenzene and iron powder at ~90-100°C.
    • Slowly pass chlorine gas to chlorinate the aromatic ring.
    • Filter iron powder and remove solvent to obtain 2-(4'-chlorophenyl) nitro compound.
    • Reduce nitro group to amine using Raney Nickel catalyst under hydrogen atmosphere at 25-35°C.
    • Purify by recrystallization to obtain 2-(4'-chlorophenyl)aniline with >90% purity.

This method yields a high-purity chloroaniline intermediate suitable for further functionalization.

Step Reagents & Conditions Temperature (°C) Time (h) Yield & Purity
1 Biphenyl, HNO3, Acetic acid, Acetic anhydride 25-35 (add HNO3), <50 (reaction) 10-20 2-nitrobiphenyl, high yield
2 Chlorobenzene, Fe powder, Cl2 gas 90-100 5-15 2-(4'-chlorophenyl) nitro compound
3 Raney Ni, H2, MeOH 25-35 2-6 2-(4'-chlorophenyl)aniline, >90% purity

Preparation of 2-(4-Isopropylphenoxy)ethyl Intermediate

The 2-(4-isopropylphenoxy)ethyl moiety is generally synthesized by:

  • Ether Formation via Nucleophilic Substitution

    • React 4-isopropylphenol with 2-chloroethylamine or 2-bromoethylamine derivatives.
    • Use a suitable base (e.g., potassium carbonate) to deprotonate the phenol.
    • Perform the reaction in an aprotic solvent like acetone or DMF under reflux.
    • Result: Formation of 2-(4-isopropylphenoxy)ethylamine or its protected derivatives.

This step ensures the phenoxy group is tethered via an ethyl linker, ready for coupling with the aniline nitrogen.

Coupling to Form 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline

The final step involves linking the chloroaniline and the 2-(4-isopropylphenoxy)ethyl moiety:

  • N-Alkylation or Reductive Amination

    • React 4-chloroaniline with 2-(4-isopropylphenoxy)ethyl halide under basic conditions.
    • Alternatively, perform reductive amination using 4-chloroaniline and 2-(4-isopropylphenoxy)acetaldehyde with a reductive agent like sodium borohydride or Raney Nickel-catalyzed hydrogenation.
    • Control temperature between 25-80°C depending on reagents.
    • Purify product by recrystallization or chromatography.

This step yields the target compound with high selectivity and purity.

Detailed Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Notes
Nitration of biphenyl HNO3, Acetic acid, Acetic anhydride 25-35 (add), <50 (react) 10-20 Controlled addition to avoid over-nitration
Chlorination & reduction Chlorobenzene, Fe, Cl2 gas; Raney Ni, H2, MeOH 90-100 (chlorination), 25-35 (reduction) 5-15 (chlorination), 2-6 (reduction) Raney Ni catalyst essential for selective reduction
Ether formation 4-isopropylphenol, 2-chloroethylamine, base, acetone/DMF Reflux (~60-80) 6-12 Base deprotonates phenol for nucleophilic attack
N-Alkylation or Reductive Amination 4-chloroaniline, 2-(4-isopropylphenoxy)ethyl halide or aldehyde, reductive agent 25-80 4-12 Sodium borohydride or catalytic hydrogenation

Research Findings and Optimization Notes

  • The use of Raney Nickel as a catalyst in reduction steps provides high selectivity and yield for converting nitro groups to amines without over-reduction or side reactions.

  • Controlled addition of nitric acid during nitration is critical to avoid polynitration and degradation of biphenyl starting material.

  • The chlorination step using chlorine gas and iron powder allows selective chlorination at the 4-position, which is essential for the desired substitution pattern.

  • For the ether formation, selection of solvent and base affects yield and purity; aprotic solvents like DMF favor higher conversion[general organic synthesis knowledge].

  • Reductive amination or nucleophilic substitution for the final coupling step should be optimized to minimize side reactions such as over-alkylation or polymerization.

Summary Table of Preparation Methods

Intermediate/Product Key Reactions Catalyst/Reagents Conditions Yield/Purity
2-Nitrobiphenyl Nitration of biphenyl HNO3, Acetic acid, Ac2O 25-35°C addition, <50°C reaction High yield
2-(4'-Chlorophenyl) nitro compound Chlorination with Cl2 and Fe Cl2 gas, Fe powder 90-100°C, 5-15 h Moderate to high yield
2-(4'-Chlorophenyl) aniline Catalytic hydrogenation Raney Ni, H2, MeOH 25-35°C, 2-6 h >90% purity
2-(4-Isopropylphenoxy)ethylamine Nucleophilic substitution Base (K2CO3), acetone/DMF Reflux, 6-12 h Good yield
This compound N-Alkylation or reductive amination NaBH4 or Raney Ni 25-80°C, 4-12 h High purity achievable

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis, allowing researchers to explore complex molecular structures and reaction mechanisms. Its unique isopropylphenoxy group enhances its utility in synthesizing derivatives with tailored properties.

Biology

In proteomics research, 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is employed to study protein interactions and functions. Its ability to bind to specific proteins makes it useful for understanding cellular processes and signaling pathways.

Medicine

Research indicates potential therapeutic applications of this compound, particularly as an inhibitor of fatty acid synthesis in Plasmodium falciparum, the malaria-causing parasite. A notable study demonstrated an IC50 value of 7.9 µM, highlighting its antimalarial properties. Additionally, derivatives of this compound have shown promise as kinase inhibitors in cancer treatment, exhibiting selective toxicity towards tumor cells while sparing normal cells.

Industrial Applications

The compound's unique chemical characteristics make it suitable for developing new materials and chemical processes. Its use in formulating specialty chemicals can lead to advancements in various industrial applications, including coatings and polymers.

The biological activity of this compound has been investigated extensively:

  • Antimalarial Activity: Effective against Plasmodium falciparum with significant inhibition metrics.
  • Anticancer Properties: Demonstrated selective toxicity towards cancer cells in studies involving kinase inhibition.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to its structure can enhance potency or selectivity against specific biological targets:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity
Halogen substitutionEnhanced binding affinity
Alteration of chain lengthImpact on permeability

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents/Functional Groups Key Features Reference
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline 2-(4-Isopropylphenoxy)ethyl, chloro, amine Balanced electronic effects; potential for hydrogen bonding and π-stacking. N/A
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb) Pyridin-2-yl, chloro, amine Chiral sec-amine; pyridine enhances coordination with metal ions.
4-Chloro-N-{3-[2-(methylsulfonyl)ethyl]phenyl}-1,3,5-triazin-2-amine Triazine, methylsulfonyl, chloro, amine Triazine core increases rigidity; sulfonyl group modifies solubility.
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline 3,4-Dimethoxybenzylidene, chloro, imine Schiff base with planar conformation; methoxy groups enhance lipophilicity.
4-Chloro-N-(3,4-dimethoxybenzylidene)aniline oxide Nitrone (N-oxide), 3,4-dimethoxy, chloro Nitrone group enables radical trapping; redox-active.
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline Thiophene, nitro, bis-chloro, imine Electron-deficient due to nitro and chloro groups; thiophene adds π-conjugation.

Physicochemical Properties

Property Target Compound 4-Chloro-N-(pyridin-2-yl)aniline (Lb) 4-Chloro-N-(3,4-dimethoxybenzylidene)aniline
Solubility Moderate in polar solvents High in methanol/CHCl3 Low in water; high in DMSO
Melting Point Not reported 120–122°C (crystalline) 145–147°C
Electronic Effects Mixed donor/acceptor Electron-deficient (pyridine) Electron-rich (methoxy)

Biological Activity

4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H20ClN
  • Molecular Weight : 275.79 g/mol
  • IUPAC Name : this compound

This compound features a chloro group attached to an aniline structure, which is further substituted with a phenoxyethyl chain containing an isopropyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific biological pathways.

Antimalarial Activity

A significant study highlighted the compound's effectiveness as a fatty acid synthesis inhibitor against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an IC50 value of 7.9 µM against blood-stage parasites, indicating potent antimalarial properties .

Table 1: Antimalarial Activity Comparison

CompoundIC50 (µM)Reference
This compound7.9
Primaquine3.0

Study on Anticancer Properties

In a study investigating novel indolinone compounds as kinase inhibitors, derivatives similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. These compounds exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Modifications to the phenoxy and aniline portions may enhance potency or selectivity against specific targets:

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity
Halogen substitutionEnhanced binding affinity
Alteration of chain lengthImpact on permeability

Q & A

Q. How can the compound’s solubility be modulated for biological assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO:PBS mixtures) or lipid-based nanoemulsions. Solubility parameters (Hansen solubility parameters) predict compatibility with carriers like PEG-400. Assess solubility via nephelometry and validate with equilibrium solubility assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline
Reactant of Route 2
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4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline

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